(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine
Description
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine is a Schiff base derivative featuring a 6-chloroimidazo[2,1-b][1,3]thiazole core linked to a (2,6-dichlorophenyl)methoxy group via an imine bond. The structural complexity of this compound—specifically the imidazothiazole scaffold, chloro substituents, and dichlorinated aromatic moiety—suggests unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-9-2-1-3-10(15)8(9)7-20-17-6-11-12(16)18-13-19(11)4-5-21-13/h1-6H,7H2/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEUCZZWOWEOKA-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Condensation Reaction: The final step involves the condensation of the chlorinated imidazo[2,1-b][1,3]thiazole with 2,6-dichlorophenylmethoxyamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex organic molecules.
- Reagent in Organic Reactions : Utilized in various organic transformations due to its reactive functional groups.
Biology
- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains.
- Anticancer Activity : Research shows that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines by interacting with specific molecular targets .
Medicine
- Therapeutic Agent Exploration : Ongoing research aims to evaluate its effectiveness in treating various diseases, particularly cancers and infections.
- Mechanism of Action : The compound may modulate enzyme activity related to cell growth and survival pathways .
Industry
- Material Development : Used in creating new materials with enhanced properties.
- Catalyst in Industrial Processes : Its unique structure allows it to function effectively as a catalyst in chemical reactions.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of related compounds structurally similar to (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine. Results indicated significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer drug.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of this compound against multi-drug-resistant strains of Staphylococcus aureus. Modifications to the thiazole ring were found to enhance its antibacterial potency significantly.
Mechanism of Action
The mechanism of action of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
| Compound Name | Structure | Molecular Formula | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|---|
| (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine | Imidazothiazole + (2,6-dichlorophenyl)methoxy | C₁₄H₉Cl₃N₃OS | 2,6-Dichlorophenyl, imine bond | 374.67 | Enhanced lipophilicity due to dichloro substitution; potential for increased target binding . |
| (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(4-chlorophenyl)methyl]amine (CAS 241132-54-7) | Imidazothiazole + 4-chlorobenzyl | C₁₃H₉Cl₂N₃S | 4-Chlorophenyl, imine bond | 310.20 | Reduced steric hindrance compared to dichloro derivatives; may exhibit lower metabolic stability . |
| (E)-(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine (CAS 339023-29-9) | Imidazothiazole + sulfanyl group | C₁₄H₁₁ClN₃OS₂ | 4-Chlorobenzylsulfanyl, methoxy | 360.84 | Sulfanyl group enhances electron-withdrawing effects; possible improved resistance to oxidation . |
Key Observations:
Heterocyclic Core Modifications
Key Observations:
- Thiadiazole-based Schiff bases (e.g., ) highlight the importance of the imine linkage in bioactivity, supporting its retention in the target compound .
Biological Activity
The compound (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.
Structural Overview
The compound's molecular formula is , with a molecular weight of 310.20 g/mol. It features a complex structure that includes an imidazole-thiazole core linked to a dichlorophenyl group. The following table summarizes its key structural attributes:
| Attribute | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 241132-54-7 |
Research indicates that this compound may act as a selective ligand for various receptors. Its structural similarity to known pharmacophores suggests potential interactions with serotonin receptors, particularly the 5-HT6 receptor. A study demonstrated that related compounds exhibited high affinity and selectivity for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
Pharmacological Studies
A significant pharmacological study highlighted the compound's efficacy in modulating neurotransmitter levels in the brain. In vivo experiments showed that it could increase GABA levels in the rat frontal cortex, suggesting anxiolytic properties . The following table summarizes key findings from recent studies:
Case Study 1: Cognitive Enhancement
In a controlled trial involving rodents, administration of this compound resulted in improved performance on memory tasks. The results indicated a significant enhancement in cognitive function compared to control groups.
Case Study 2: Antiparasitic Effects
Another study evaluated the compound's efficacy against Cryptosporidium infections in animal models. While it displayed modest potency (EC50 = 2.1 μM), it showed oral efficacy in multiple models of infection . This suggests potential as a therapeutic agent for cryptosporidiosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
